molecular formula C25H19N3O3 B2410471 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1326902-20-8

2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B2410471
CAS No.: 1326902-20-8
M. Wt: 409.445
InChI Key: KGJVOVBJOSZPMT-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an isoquinolinone core, an oxadiazole ring, and an ethoxyphenyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative.

    Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the isoquinolinone-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethoxy groups, leading to the formation of quinones or aldehydes.

    Reduction: Reduction reactions could target the oxadiazole ring or the isoquinolinone core, potentially yielding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, nitrates.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its unique structure.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
  • 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Uniqueness

The presence of the ethoxy group in 2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one may confer unique properties such as increased lipophilicity, altered electronic effects, and potentially different biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-2-30-19-14-12-18(13-15-19)28-16-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJVOVBJOSZPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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